1-tert-Butyl 15-(2,5-dioxopyrrolidin-1-yl)pentadecanedioate
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Overview
Description
1-tert-Butyl 15-(2,5-dioxopyrrolidin-1-yl)pentadecanedioate is a synthetic organic compound that belongs to the class of carboxylic acid derivatives It is characterized by the presence of a tert-butyl group and a pyrrolidin-1-yl moiety attached to a pentadecanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 15-(2,5-dioxopyrrolidin-1-yl)pentadecanedioate typically involves the reaction of a pentadecanedioic acid derivative with tert-butyl and pyrrolidin-1-yl groups. One common method involves the use of tert-butyl alcohol and pyrrolidin-1-ylamine as starting materials. The reaction is carried out under controlled conditions, often involving the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl 15-(2,5-dioxopyrrolidin-1-yl)pentadecanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the pyrrolidin-1-yl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups .
Scientific Research Applications
1-tert-Butyl 15-(2,5-dioxopyrrolidin-1-yl)pentadecanedioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 15-(2,5-dioxopyrrolidin-1-yl)pentadecanedioate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways by binding to their active sites and preventing substrate access . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(tert-butyl) 5-(2,5-dioxopyrrolidin-1-yl) (16-(tert-butoxy)-16-oxohexadecanoyl)-L-glutamate: A similar compound with a different backbone structure.
21,39-Di-tert-butyl 1-(2,5-Dioxopyrrolidin-1-yl) (S)-9,18,23-Trioxo-2,5,11,14-tetraoxa-8,17,22-triazanonatriacontane-1,21,39-tricarboxylate: Another related compound with multiple tert-butyl and pyrrolidin-1-yl groups.
Uniqueness
1-tert-Butyl 15-(2,5-dioxopyrrolidin-1-yl)pentadecanedioate is unique due to its specific combination of functional groups and backbone structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-O-tert-butyl 15-O-(2,5-dioxopyrrolidin-1-yl) pentadecanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO6/c1-23(2,3)29-21(27)15-13-11-9-7-5-4-6-8-10-12-14-16-22(28)30-24-19(25)17-18-20(24)26/h4-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNIKVLVLSJHJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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